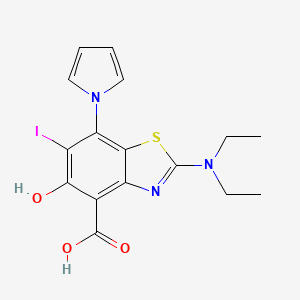
Clk-IN-T3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLK-IN-T3 is a potent, selective, and stable CDC-like kinase (CLK) inhibitor. It has IC50s of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3 protein kinases, respectively . It exhibits anti-cancer activity .
Chemical Reactions Analysis
This compound has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . It decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.58 and a formula of C28H30N6O2 . It is a solid substance with an off-white to light yellow color .Scientific Research Applications
Thyroid Hormone Action : Clk-IN-T3 has been implicated in both genomic and nongenomic actions of thyroid hormones (T3). The genomic pathway involves direct binding to nuclear receptors and gene expression regulation. Nongenomic pathways, while less understood, suggest a broader spectrum of physiological functions for T3 (Gauthier & Flamant, 2014).
Alternative Splicing Regulation : this compound has been found to regulate alternative splicing, a mechanism crucial for proteome diversity and involved in many biological processes. Compounds like TG003 can inhibit the Clk (Cdc2-like kinase) family, impacting SF2/ASF-dependent splicing of β-globin pre-mRNA and may have therapeutic applications (Muraki et al., 2004).
Cancer Therapy : In cancer research, this compound and related compounds have been studied for their potential to influence alternative splicing in cancer cells. For instance, synergistic apoptotic effects in cancer cells have been observed when combining Clk inhibitors with Bcl-2 family inhibitors (Murai et al., 2020).
Molecular Biology : this compound plays a significant role in the regulation of RNA splicing, as demonstrated by the Clk/Sty protein kinase's phosphorylation of SR splicing factors and its influence on their intranuclear distribution (Colwill et al., 1996).
Mechanism of Action
Target of Action
Clk-IN-T3 is a potent, selective, and stable inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK3 protein kinases . These kinases play pivotal roles in nearly every aspect of cellular function .
Mode of Action
This compound interacts with its targets (CLK1, CLK2, and CLK3) by inhibiting their kinase activity. The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively . This inhibition leads to changes in the phosphorylation status of proteins, which can act as a molecular “on-off” switch, strongly increasing or decreasing the enzymatic activity and/or the stability of the phosphorylated protein .
Biochemical Pathways
CLKs are central to exon recognition in mRNA splicing . The inhibition of CLKs by this compound can lead to changes in the splicing of various genes, including those involved in apoptosis . This can lead to activation or deactivation of signal-transduction pathways that are important in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .
Result of Action
The inhibition of CLKs by this compound has been shown to have anti-cancer activity . It has been found to rapidly induce apoptosis in A2780 cells and G2/M cell cycle arrest in HCT116 cells . This compound decreases the levels of anti-apoptotic proteins (cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1) for a short period of exposure and alters the splicing of the anti-apoptotic MCL1L and CFLAR isoform in A2780 and HCT116 cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Clk-IN-T3 is known to interact with CLK1, CLK2, and CLK3 protein kinases . The IC50 values determined in biochemical assays are 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3 respectively .
Cellular Effects
It is known that CLK inhibitors can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibitory action on CLK protein kinases . This inhibition can lead to changes in gene expression and can affect various cellular processes .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Future studies will be needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CLK protein kinases . These kinases play a role in various biological processes such as metabolism, transcription, cell cycle progression, cell movement, apoptosis, and differentiation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFSHLHNYVSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the downstream effects of Clk-IN-T3 treatment on cancer cells?
A: this compound, a CDC-like kinase (CLK) inhibitor, demonstrates promising anti-tumor activity. Research indicates that this compound induces apoptosis in A2780 cancer cells and causes G2/M cell cycle arrest in HCT116 cancer cells []. This effect is attributed to this compound's ability to decrease the levels of several anti-apoptotic proteins, including cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1, after a short exposure period []. Additionally, this compound influences the splicing of the anti-apoptotic MCL1L and CFLAR isoforms in both A2780 and HCT116 cells []. Notably, the study found that this compound does not significantly impact the expression or splicing of other Bcl-2 family members like Bcl-xL and Bcl-2 [].
Q2: How does this compound interact with Bcl-xL/Bcl-2 inhibitors in cancer treatment?
A: The research highlights a significant synergistic effect when this compound is combined with Bcl-xL/Bcl-2 inhibitors []. While this compound effectively targets specific anti-apoptotic proteins, it does not significantly affect Bcl-xL and Bcl-2 []. By combining this compound with Bcl-xL/Bcl-2 inhibitors, researchers observed a synergistic increase in apoptosis in the tested cancer cell lines []. This suggests that this compound can sensitize cancer cells to Bcl-xL/Bcl-2 inhibitors, potentially enhancing their therapeutic efficacy. This finding opens up promising avenues for developing novel combination therapies for cancer treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


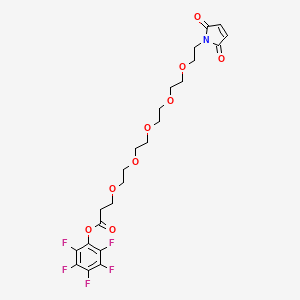

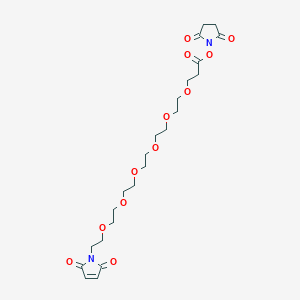


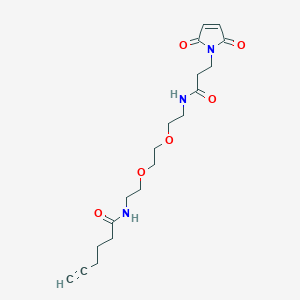

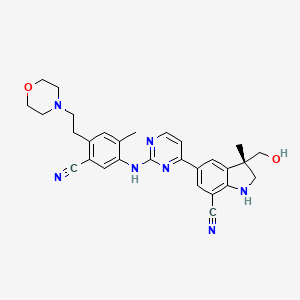

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)
